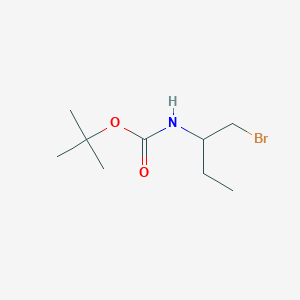

tert-butylN-(1-bromobutan-2-yl)carbamate

描述

Significance of the N-Carbamate Moiety as a Protecting Group and Synthetic Handle in Contemporary Organic Chemistry

In the intricate art of multi-step synthesis, controlling the reactivity of various functional groups is essential. Amines, being nucleophilic and basic, often interfere with desired transformations elsewhere in a molecule. masterorganicchemistry.com The N-carbamate group serves as one of the most effective and widely used "protecting groups" for amines. chem-station.com By converting a highly reactive amine into a carbamate (B1207046), its nucleophilicity and basicity are temporarily masked, allowing other chemical reactions to proceed without unintended side reactions. chem-station.comorganic-chemistry.org

The utility of carbamates stems from several key features:

Robustness: They are stable to a wide range of reagents and reaction conditions, a critical feature for surviving numerous steps in a complex synthesis. masterorganicchemistry.com

Tunability: A variety of carbamate-based protecting groups have been developed, each with a unique method of removal. This allows for "orthogonal" protection strategies, where one type of carbamate can be removed selectively in the presence of others, enabling sophisticated synthetic planning. chem-station.comorganic-chemistry.org

The most common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.comwikipedia.org Each is removed by a different class of reagent—acid, hydrogenolysis, or base, respectively—showcasing the versatility of this functional group. masterorganicchemistry.comtotal-synthesis.com This strategic protection and deprotection is fundamental to major synthetic achievements, most notably in solid-phase peptide synthesis, which relies heavily on the predictable chemistry of N-carbamates. chem-station.com

Table 1: Common N-Carbamate Protecting Groups

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-C(=O)- | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-C(=O)- | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₄H₉CH₂-O-C(=O)- | Base (e.g., Piperidine) |

Overview of Halogenated N-Carbamates as Key Intermediates in Stereoselective and Complex Molecule Synthesis

The incorporation of a halogen atom into an N-carbamate-containing molecule creates a bifunctional synthetic intermediate of considerable value. Halogenated N-carbamates, particularly brominated variants, serve as powerful building blocks in the synthesis of complex and stereochemically rich molecules. documentsdelivered.com The halogen atom acts as a versatile synthetic handle, primarily by functioning as a good leaving group in nucleophilic substitution reactions or participating in organometallic coupling processes.

The strategic placement of a halogen relative to the carbamate-protected nitrogen atom is crucial. For instance, β-bromo carbamates are key precursors for the synthesis of aziridines or for introducing substituents at the β-position of an amino acid derivative. documentsdelivered.com The presence of the carbamate group can influence the reactivity and stereoselectivity of reactions at the halogenated center through neighboring group participation or by directing incoming reagents.

The synthesis of halogenated natural products, a large and diverse class of bioactive compounds, often relies on methods for the stereocontrolled introduction of halogen atoms. dntb.gov.ua Halogenated N-carbamates are ideal intermediates in this context, as the carbamate protects the amine functionality while the halogen provides a site for subsequent elaboration of the molecular framework. This dual functionality allows for the construction of complex nitrogen-containing scaffolds with precise control over stereochemistry, which is critical for biological activity.

Structural Context of tert-butyl N-(1-bromobutan-2-yl)carbamate within the Chemical Landscape of Brominated Amino-Alkyl Derivatives

tert-Butyl N-(1-bromobutan-2-yl)carbamate is a specific example of a halogenated N-carbamate that embodies the principles discussed above. Its structure features a four-carbon butyl chain with two key functionalities:

A tert-butoxycarbonyl (Boc) group attached to the nitrogen at the C2 position. This robust protecting group renders the amine non-nucleophilic and increases the molecule's solubility in common organic solvents.

A bromine atom located at the C1 position. As a primary alkyl bromide, this bromine is an excellent leaving group, making the C1 carbon highly susceptible to nucleophilic attack. organic-chemistry.org

This compound belongs to the broader class of brominated amino-alkyl derivatives. nih.gov These molecules are highly valued as intermediates in synthetic chemistry because they provide a direct route to a wide array of more complex amino-alkyl compounds. The bromine can be displaced by a variety of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates, or carbanions) to introduce new functional groups.

The specific arrangement in tert-butyl N-(1-bromobutan-2-yl)carbamate, with the bromine on a primary carbon adjacent to the nitrogen-bearing stereocenter (C2), makes it a particularly useful building block for the synthesis of chiral amines and amino acid derivatives. Reactions at the C1 position can be influenced by the stereochemistry at C2, potentially leading to diastereoselective transformations. This structural motif is a common feature in the synthesis of pharmaceuticals and other biologically active molecules where precise control over the placement of nitrogen-containing functional groups is essential. acs.orgacs.org

Table 2: Structural Features of tert-butyl N-(1-bromobutan-2-yl)carbamate

| Feature | Description | Synthetic Implication |

|---|---|---|

| Functional Group 1 | tert-Butoxycarbonyl (Boc) protected amine | Masks amine reactivity; allows for controlled deprotection under acidic conditions. |

| Functional Group 2 | Primary Alkyl Bromide | Excellent leaving group; provides a reactive site for nucleophilic substitution (Sₙ2) reactions. |

| Carbon Skeleton | Butyl chain with substituents at C1 and C2 | Serves as a scaffold for building larger, more complex molecules. |

| Stereochemistry | Potential chiral center at C2 | Allows for the synthesis of stereochemically defined products. |

Structure

3D Structure

属性

分子式 |

C9H18BrNO2 |

|---|---|

分子量 |

252.15 g/mol |

IUPAC 名称 |

tert-butyl N-(1-bromobutan-2-yl)carbamate |

InChI |

InChI=1S/C9H18BrNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

InChI 键 |

LHUZRZWPDFETMS-UHFFFAOYSA-N |

规范 SMILES |

CCC(CBr)NC(=O)OC(C)(C)C |

产品来源 |

United States |

Strategic Approaches for the Synthesis of Tert Butyl N 1 Bromobutan 2 Yl Carbamate

Precursor-Based Synthetic Routes

The foundational strategies for synthesizing tert-butyl N-(1-bromobutan-2-yl)carbamate rely on the transformation of carefully selected precursor molecules. These routes are advantageous due to the commercial availability of the starting materials and the relative simplicity of the reaction pathways.

Synthesis from Corresponding Alcohol Precursors and tert-Butyl Carbamate (B1207046)

One of the primary methods for the synthesis of tert-butyl N-(1-bromobutan-2-yl)carbamate involves the reaction of a suitable alcohol precursor with tert-butyl carbamate. researchgate.net This reaction is typically catalyzed by an acid and proceeds through the formation of a carbocation intermediate, which is then captured by the carbamate nucleophile.

A general one-step procedure has been developed for the preparation of carbamates from alcohols and tert-butyl carbamate. orgsyn.org This method is noted for being simpler, quicker, and safer than many multi-step alternatives. orgsyn.org The reaction of an alcohol with tert-butyl carbamate can be facilitated by a gold(III) chloride-silver triflate catalyst system. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 1-Bromobutan-2-ol | tert-Butyl carbamate | Acid catalyst | tert-Butyl N-(1-bromobutan-2-yl)carbamate |

| Alcohol | tert-Butyl carbamate | AuCl₃/AgOTf | Corresponding carbamate |

Formation via tert-Butyl Isocyanate and Amine Precursors with Subsequent Bromination

An alternative synthetic pathway involves the reaction of tert-butyl isocyanate with an appropriate amine precursor, followed by a bromination step. The initial reaction forms a urea (B33335) linkage, which can then be selectively brominated to introduce the bromine atom at the desired position.

While direct synthesis of the target compound via this route is not extensively detailed in the provided search results, the synthesis of related carbamates from isocyanates is a well-established method. For example, the Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol can generate an isocyanate that is then trapped to form the carbamate. organic-chemistry.org The subsequent bromination would then be carried out on the N-tert-butyl butan-2-ylcarbamate intermediate.

Stereoselective Synthesis of tert-butyl N-(1-bromobutan-2-yl)carbamate and its Chiral Analogues

The synthesis of specific stereoisomers of tert-butyl N-(1-bromobutan-2-yl)carbamate is of significant interest, particularly for applications in pharmaceuticals and materials science. Various stereoselective strategies have been developed to control the chirality of the final product.

Application of Chiral Pool Strategies for Precursor Synthesis in Related Carbamic Acid Derivatives

The chiral pool, which consists of readily available, enantiomerically pure natural products like amino acids and sugars, provides an excellent starting point for the synthesis of chiral molecules. wikipedia.org This strategy is particularly effective when the target molecule shares structural similarities with a known chiral precursor. For instance, α-amino acids can be used as synthons for the preparation of a wide variety of nitrogen-containing natural products. baranlab.org The synthesis of chiral 1,2-amino alcohols, which are precursors to the target carbamate, can be achieved from the chiral pool. researcher.lifenih.gov

| Chiral Pool Source | Target Precursor |

| α-Amino Acids | Chiral 1,2-amino alcohols |

| Sugars | Chiral polyols |

| Terpenes | Chiral hydrocarbon frameworks |

Chiral Resolution Techniques for Enantiomeric Separation of Related Carbamates

When a racemic mixture of a carbamate is synthesized, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.org This is a crucial step in obtaining enantiomerically pure compounds. libretexts.orglibretexts.org

One common method involves the formation of diastereomeric salts by reacting the racemic carbamate with a chiral resolving agent. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Another powerful technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers. nih.govresearchgate.net Cellulose tris(3,5-dimethylphenylcarbamate) is a common CSP used for the enantioseparation of halogenated compounds. nih.gov

| Technique | Principle | Application |

| Diastereomeric Salt Formation | Formation of separable diastereomers with a chiral resolving agent. wikipedia.org | Separation of racemic amines and carboxylic acids. libretexts.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Separation of a wide range of chiral compounds, including carbamates. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase. nih.gov | Enantioseparation of halogenated bipyridines. nih.gov |

Asymmetric Catalysis in the Synthesis of Related Halogenated Carbamate Structures

Asymmetric catalysis is a highly efficient method for the enantioselective synthesis of chiral molecules. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

In the context of halogenated carbamates, asymmetric α-halogenation of related carbonyl compounds can be achieved using chiral catalysts. nih.govbohrium.com For instance, Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts have been successfully employed as catalysts for the enantioselective α-chlorination and α-fluorination of isoxazolidin-5-ones, which are precursors to β-amino acids. nih.govbohrium.com Chiral phosphoric acids have also been shown to be effective bifunctional catalysts in a variety of asymmetric transformations. frontiersin.org These catalysts can activate both the nucleophile and the electrophile through a network of hydrogen bonds. frontiersin.org

| Catalytic System | Transformation |

| Maruoka's spirocyclic binaphthyl-based ammonium salts | Asymmetric α-halogenation of isoxazolidin-5-ones. nih.govbohrium.com |

| Chiral Phosphoric Acids (CPAs) | Asymmetric bromocyclizations and other transformations. frontiersin.org |

| Dual Nickel/Photoredox Catalysis | Asymmetric three-component carbosulfonylation of N-vinyl carbamates. frontiersin.org |

Alternative Methodologies for N-Carbamate Formation Relevant to the Compound

While traditional methods for carbamate synthesis exist, researchers have developed alternative strategies to overcome limitations such as harsh reaction conditions and the use of hazardous reagents. Two such noteworthy methods are the Curtius rearrangement and continuous flow synthesis.

The Curtius rearrangement is a versatile and powerful tool for the synthesis of amines, carbamates, and ureas from carboxylic acids. nih.gov The reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate. This isocyanate can be trapped by a nucleophile, such as an alcohol, to form the desired carbamate. nih.govorgsyn.org

A significant advancement in this area involves the one-pot synthesis of tert-butyl carbamates from carboxylic acids. This is achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide, which generates the acyl azide intermediate. organic-chemistry.orgresearchgate.net The subsequent rearrangement to the isocyanate and trapping with tert-butanol (B103910) is facilitated by the presence of catalysts like zinc(II) triflate and tetrabutylammonium (B224687) bromide. organic-chemistry.orgresearchgate.net This method offers high yields at low temperatures and is compatible with a variety of functional groups. organic-chemistry.orgresearchgate.net

The use of diphenylphosphoryl azide (DPPA) was an earlier development for the direct, one-pot conversion of carboxylic acids into carbamates, avoiding the isolation of the unstable acyl azide intermediate. orgsyn.org However, purification to remove phosphorus byproducts can be challenging. acs.org More recent modifications of the Curtius rearrangement have focused on milder conditions and more readily available reagents. For instance, the use of di-tert-butyl dicarbonate or chloroformates with sodium azide allows for the direct conversion of carboxylic acids to carbamates. acs.org

Table 1: Comparison of Reagents for Curtius Rearrangement in Carbamate Synthesis

| Reagent System | Starting Material | Key Features | Potential Drawbacks |

| Di-tert-butyl dicarbonate, Sodium Azide, Zn(OTf)₂, TBAB | Carboxylic Acid | One-pot, high yields, mild conditions, compatible with various functional groups. organic-chemistry.orgresearchgate.net | Requires a catalyst system. |

| Diphenylphosphoryl azide (DPPA) | Carboxylic Acid | One-pot, direct conversion. orgsyn.org | Difficulty in purifying the product from phosphorus residues. acs.org |

| Chloroformates, Sodium Azide | Carboxylic Acid | Utilizes commercially available reagents. acs.org | May generate acidic byproducts. |

Continuous flow chemistry has emerged as a powerful technique for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The synthesis of N-alkyl carbamates from alkyl halides and amines is well-suited to this technology.

One approach involves the reaction of an amine with carbon dioxide to form a carbamate anion, which then reacts with an alkyl halide. nih.gov This process can be accelerated by the use of a strong, non-nucleophilic base. nih.gov Continuous flow setups for this reaction typically involve pumping a solution of the amine, alkyl halide, and a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), through a heated reactor coil while introducing carbon dioxide. nih.govacs.org This methodology provides a faster and safer alternative to traditional batch processes, with reaction times as short as 50 minutes and good to excellent yields. nih.gov

The choice of solvent and base is crucial for optimizing the reaction and minimizing side reactions, such as the N-alkylation of the amine. nih.gov Acetonitrile is a commonly used solvent due to its polar aprotic nature, which can favor the desired SN2 reaction. nih.gov The use of continuous flow also allows for precise control over reaction parameters like temperature, pressure, and residence time, enabling fine-tuning of the process for optimal conversion and selectivity. researchgate.net

Table 2: Key Parameters in Continuous Flow Synthesis of N-Alkyl Carbamates

| Parameter | Importance | Typical Conditions/Reagents |

| Reactants | Amine, Alkyl Halide, Carbon Dioxide | Primary or secondary amines, alkyl bromides or chlorides. nih.govacs.org |

| Base | Accelerates the formation of the carbamate anion. nih.gov | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov |

| Solvent | Influences reaction kinetics and selectivity. nih.gov | Acetonitrile. nih.gov |

| Temperature | Affects reaction rate. | Typically elevated temperatures (e.g., 70 °C). nih.gov |

| Flow Rate | Determines residence time in the reactor. | Optimized to maximize conversion and minimize byproducts. acs.org |

Considerations for Scalable Synthesis and Process Optimization in Academic and Industrial Contexts

The transition of a synthetic route from a laboratory setting to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and sustainability.

In an academic context, the focus is often on proof-of-concept and the development of novel synthetic methodologies. Scalability might not be the primary concern, and more expensive or specialized reagents may be used. However, for a process to be viable in an industrial setting, it must be robust, reproducible, and economically feasible. migrationletters.com

Process optimization is a key aspect of scalable synthesis. This involves systematically adjusting reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and waste. migrationletters.com The use of statistical methods like Design of Experiments (DoE) can be instrumental in efficiently exploring the parameter space and identifying optimal conditions.

For the synthesis of carbamates, particularly on an industrial scale, the choice of reagents is critical. The use of highly toxic materials like phosgene, a traditional reagent for isocyanate and subsequent carbamate production, is being phased out in favor of safer alternatives like carbon dioxide. epa.gov Continuous flow processes are particularly attractive for industrial applications due to their inherent safety benefits, especially when dealing with hazardous intermediates or exothermic reactions. researchgate.net The ability to operate continuously also leads to higher throughput and more consistent product quality compared to batch processing.

Furthermore, considerations around raw material sourcing, energy consumption, and waste management are paramount for sustainable industrial chemical synthesis. migrationletters.com The development of catalytic processes and the use of renewable feedstocks are active areas of research aimed at improving the environmental footprint of chemical manufacturing. migrationletters.com

After a thorough and extensive search of available scientific literature, it has been determined that there is no specific published research focusing on the mechanistic investigations and transformational chemistry of tert-butyl N-(1-bromobutan-2-yl)carbamate in the areas of redox transformations, carbon-carbon bond formation via coupling reactions, or the proposed mechanisms of its alkylation and functionalization.

The performed searches did not yield any scholarly articles, patents, or detailed experimental procedures that specifically address the chemical behavior of this particular compound as outlined in the requested article structure. While general methodologies for the transformation of related N-Boc protected bromoalkanes exist, the strict adherence to the specified compound, "tert-butyl N-(1-bromobutan-2-yl)carbamate," and the exclusion of broader, analogous examples prevent the generation of a scientifically accurate and non-speculative article.

Therefore, the requested content on the following topics for tert-butyl N-(1-bromobutan-2-yl)carbamate cannot be provided:

Mechanistic Investigations and Transformational Chemistry of Tert Butyl N 1 Bromobutan 2 Yl Carbamate

Proposed Mechanisms of Alkylation and Functionalization

Without specific research data, any attempt to create the requested article would be hypothetical and would not meet the required standards of scientific accuracy and authoritativeness.

Tert-butyl N-(1-bromobutan-2-yl)carbamate: A Versatile Chiral Building Block in Modern Organic Synthesis

The compound tert-butyl N-(1-bromobutan-2-yl)carbamate is a strategically important intermediate in organic synthesis. Its structure is characterized by three key features: a chiral center at the C2 position of the butane (B89635) chain, a primary bromide at the C1 position which is an excellent leaving group, and a tert-butoxycarbonyl (Boc) protected amine. This combination of a stable, yet easily removable, protecting group with a reactive electrophilic site makes it a valuable synthon for introducing a chiral 2-aminobutyl moiety into a wide range of molecules.

Application As a Crucial Building Block in Advanced Organic Synthesis

The unique arrangement of functional groups in tert-butyl N-(1-bromobutan-2-yl)carbamate underpins its utility as a versatile building block for constructing complex and stereochemically defined molecules.

The primary function of tert-butyl N-(1-bromobutan-2-yl)carbamate is as a precursor for a variety of other protected chiral amines. The carbon-bromine bond at the C1 position is susceptible to nucleophilic substitution (SN2) reactions. This allows for the displacement of the bromide ion by a wide range of nucleophiles, thereby introducing new functional groups while preserving the stereochemistry at the C2 center. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality under these conditions, preventing it from undergoing undesired side reactions. This protecting group can later be removed under mild acidic conditions.

Common transformations include reactions with:

Azides: To form chiral 1-azido-2-(Boc-amino)butane, which can be subsequently reduced to the corresponding 1,2-diamine.

Thiols: To generate chiral thioethers.

Alcohols and Phenols: To form chiral ethers.

Carboxylates: To produce chiral esters.

These transformations yield a diverse array of bifunctional chiral building blocks that are themselves valuable for further synthetic elaborations.

| Nucleophile (Nu-) | Product Class | Resulting Structure |

|---|---|---|

| N3- (Azide) | Protected Azido-amine | tert-butyl N-(1-azidobutan-2-yl)carbamate |

| RS- (Thiolate) | Protected Thioether-amine | tert-butyl N-(1-(alkylthio)butan-2-yl)carbamate |

| RO- (Alkoxide) | Protected Ether-amine | tert-butyl N-(1-alkoxybutan-2-yl)carbamate |

| R'NH2 (Amine) | Protected 1,2-Diamine | tert-butyl N-(1-(alkylamino)butan-2-yl)carbamate |

The bifunctional nature of tert-butyl N-(1-bromobutan-2-yl)carbamate makes it an ideal component for integration into larger, more complex molecular frameworks. It can be used to introduce a specific four-carbon chiral linker between different parts of a molecule. For instance, the bromide can react with a nucleophilic site on one molecule, and, following deprotection, the newly freed amine can react with an electrophilic site on another, effectively bridging the two. This strategy is valuable in the synthesis of macrocycles, polymers, and intricate drug scaffolds where precise stereochemical control and defined spacing are essential. While direct examples for this specific compound are not prevalent, analogous compounds like tert-butyl N-(2-bromoethyl)carbamate are widely used for similar purposes. google.com

In medicinal chemistry and drug discovery, the generation of compound libraries containing structurally related molecules is crucial for screening and identifying new therapeutic agents. Tert-butyl N-(1-bromobutan-2-yl)carbamate is an excellent starting material for such libraries. The reactivity of the alkyl bromide allows for the rapid and efficient introduction of a wide variety of substituents through parallel synthesis. By reacting the parent compound with a diverse set of nucleophiles (e.g., a collection of different amines, phenols, or thiols), a library of chiral 2-aminobutyl derivatives can be quickly assembled. This approach enables the systematic exploration of the structure-activity relationship (SAR) around the aminobutane core.

Chiral amino alcohols and diamines are common motifs in many natural products and biologically active molecules. While specific examples detailing the use of tert-butyl N-(1-bromobutan-2-yl)carbamate in a total synthesis are not widely reported, structurally related intermediates are fundamental. For example, the simpler analogue, tert-butyl N-(2-bromoethyl)carbamate, is a known and useful reaction intermediate for the synthesis of inhibitors for NO synthetase. google.com This highlights the general utility of Boc-protected bromoalkylamines in synthesizing pharmaceutically relevant compounds. The chiral nature of the butan-2-yl derivative makes it a potentially valuable intermediate for the asymmetric synthesis of natural product analogues where a stereodefined aminobutyl side chain is required.

Tert-butyl N-(1-bromobutan-2-yl)carbamate is a well-suited precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly chiral three-membered rings. Upon treatment with a base, the Boc-protected amine can be deprotonated. The resulting amide anion can then act as an intramolecular nucleophile, displacing the adjacent bromide to form a protected chiral 2-ethylaziridine. Subsequent removal of the Boc group would yield the free chiral aziridine (B145994). Aziridines are highly valuable, albeit strained, heterocyclic intermediates that can be opened by various nucleophiles to afford a range of stereochemically defined products. This intramolecular cyclization represents a powerful method for converting the acyclic stereocenter of the starting material into a cyclic, stereochemically rich scaffold.

Computational and Theoretical Studies on Tert Butyl N 1 Bromobutan 2 Yl Carbamate and Analogues

Conformational Analysis and Stereoelectronic Effects on Reactivity

The reactivity and selectivity of tert-butyl N-(1-bromobutan-2-yl)carbamate are intrinsically linked to its three-dimensional structure and the electronic interactions between its functional groups. Conformational analysis, therefore, is a cornerstone for understanding its chemical behavior. The tert-butoxycarbonyl (Boc) protecting group, while sterically demanding, introduces significant conformational complexity due to rotation around the carbamate (B1207046) C–N bond. This rotation gives rise to two principal rotamers, generally referred to as syn and anti or E and Z conformations, which can exhibit different ground-state energies and reactivities.

Computational studies on analogous N-Boc protected amines have demonstrated that the relative stability of these rotamers is influenced by both steric and stereoelectronic effects. nih.gov For instance, density functional theory (DFT) calculations on related N-aryl carbamates have shown that the rotational barrier is sensitive to the electronic nature of the substituents. nd.edu Electron-withdrawing groups on the nitrogen atom tend to decrease the rotational barrier by reducing the double bond character of the C–N bond. nd.edu

Stereoelectronic effects, such as hyperconjugation, play a crucial role in dictating the preferred conformations and subsequent reactivity. For example, an anti-periplanar arrangement of the Cα–H or Cα–Cβ bond relative to the nitrogen lone pair can lead to stabilizing n → σ* interactions. More significantly, the orientation of the C-Br bond is critical for intramolecular reactions. For instance, an intramolecular nucleophilic substitution to form an aziridine (B145994) would require a conformation that allows for backside attack of the nitrogen atom onto the carbon bearing the bromine atom. Computational modeling can predict the energy penalties associated with achieving such reactive conformations.

Below is a hypothetical data table, based on findings for analogous systems, illustrating the relative energies of different conformers of a generic N-Boc protected bromoalkane as determined by DFT calculations.

| Conformer | Dihedral Angle (N-Cα-Cβ-Br) | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction |

| A | 175° (anti-periplanar) | 0.00 | nN → σ*C-Br (weak) |

| B | 65° (gauche) | 1.25 | Steric hindrance |

| C | -60° (gauche) | 1.40 | Dipole-dipole repulsion |

| D | 5° (syn-periplanar) | 3.50 | Severe steric clash |

This table is illustrative and based on general principles of conformational analysis for similar structures.

Transition State Analysis of Key Synthetic Transformations

A primary reaction pathway for tert-butyl N-(1-bromobutan-2-yl)carbamate is its intramolecular cyclization to form a protected aziridine. This transformation is thought to proceed via an SN2 mechanism, where the nitrogen atom of the carbamate acts as an internal nucleophile, displacing the bromide. However, the direct nucleophilic attack by the neutral carbamate nitrogen is generally disfavored. Instead, the reaction is often facilitated by the formation of a more reactive intermediate, such as an N-acyliminium ion, particularly under acidic conditions. qub.ac.ukresearchgate.net

Computational studies, particularly using DFT methods, are instrumental in elucidating the intricate details of these reaction mechanisms by mapping the potential energy surface and identifying the transition states. For the intramolecular cyclization, theoretical calculations can compare the activation barriers for different proposed pathways.

Pathway 1: Direct SN2 Cyclization

In this pathway, the nitrogen atom directly attacks the carbon bearing the bromine. Transition state analysis for this step would likely reveal a highly organized structure where the N, Cα, Cβ, and Br atoms adopt a specific geometry to allow for optimal orbital overlap. The calculated activation energy for this process in analogous systems is often found to be relatively high, reflecting the moderate nucleophilicity of the carbamate nitrogen.

Pathway 2: N-Acyliminium Ion Mediated Cyclization

Under Lewis or Brønsted acid catalysis, the Boc group can be activated, leading to the formation of a highly electrophilic N-acyliminium ion. qub.ac.ukbeilstein-journals.org Intramolecular trapping of this ion by the bromine atom (acting as a nucleophile in this context, which is unlikely) or, more plausibly, a concerted or stepwise process involving the loss of the bromide and attack by the carbamate oxygen or nitrogen can be envisioned. Computational modeling of the transition state for the formation and subsequent cyclization of the N-acyliminium ion can provide critical information on the reaction kinetics and stereoselectivity. beilstein-journals.org

A hypothetical data table summarizing calculated activation energies for the cyclization of a related N-Boc bromocarbamate is presented below.

| Reaction Pathway | Catalyst | Calculated Activation Energy (ΔG‡, kcal/mol) | Transition State Geometry |

| Direct SN2 | None | 28.5 | Trigonal bipyramidal at Cβ |

| N-Acyliminium Formation | Sc(OTf)3 | 19.2 | Planar iminium ion |

| Intramolecular Attack on Iminium | Sc(OTf)3 | 8.7 | Chair-like conformation |

This data is illustrative and serves to compare potential reaction pathways.

These computational analyses can also shed light on the stereochemical outcome of the reaction. For example, by comparing the transition state energies for the formation of different stereoisomers of the product, one can predict which isomer will be favored.

Predictive Modeling for Reaction Outcomes and Stereoselectivity in Carbamate Systems

Beyond the analysis of specific reaction pathways, computational chemistry is increasingly being used to develop predictive models for the outcomes of reactions involving carbamate systems. arxiv.orgbohrium.comarxiv.orgnih.govresearchgate.net These models can forecast yields, regioselectivity, and, most importantly, stereoselectivity based on the structure of the substrate, reagents, and reaction conditions.

Machine learning (ML) has emerged as a powerful tool in this domain. arxiv.orgbohrium.comarxiv.orgnih.govresearchgate.net By training algorithms on large datasets of known reactions, ML models can learn the complex relationships between molecular features and reaction outcomes. For a compound like tert-butyl N-(1-bromobutan-2-yl)carbamate, a predictive model could be developed to assess its reactivity with a range of nucleophiles or under various catalytic conditions.

The inputs for such models often consist of molecular descriptors that quantify various structural and electronic properties of the reactants and catalysts. These can include:

Steric parameters: Molecular volume, surface area, and specific steric indices (e.g., Tolman's cone angle for ligands).

Electronic parameters: Calculated atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

For predicting the stereoselectivity of a reaction, the model would be trained on a dataset where the enantiomeric or diastereomeric excess of the product is known. The algorithm would then identify the key molecular features that correlate with high stereoselectivity. For example, in the case of a chiral catalyst being used to influence a reaction of tert-butyl N-(1-bromobutan-2-yl)carbamate, the model could predict the optimal catalyst structure for achieving a high enantiomeric excess of a particular product isomer.

The performance of these predictive models is often evaluated using statistical metrics such as the coefficient of determination (R²) and the mean squared error (MSE). bohrium.com

| Model Type | Key Features Used | Predicted Property | R² (Cross-Validation) |

| Random Forest nih.gov | Steric and electronic descriptors of substrate and catalyst | Enantiomeric excess | 0.93 |

| Support Vector Regression bohrium.com | Frontier molecular orbital energies, atomic charges | Reaction yield | 0.88 |

| LASSO arxiv.org | A combination of steric, electronic, and topological features | Diastereomeric ratio | 0.91 |

This table illustrates the application of different machine learning models in predicting reaction outcomes for carbamate systems and is based on published research in the field. arxiv.orgbohrium.comnih.gov

These predictive models not only accelerate the discovery of new reactions and the optimization of existing ones but also provide a deeper, quantitative understanding of the factors that govern chemical reactivity and selectivity in complex carbamate systems. arxiv.orgarxiv.org

Emerging Research Avenues and Future Prospects in the Chemistry of Tert Butyl N 1 Bromobutan 2 Yl Carbamate

Development of Novel Catalytic Transformations for the Compound's Functionalization

The functional groups of tert-butyl N-(1-bromobutan-2-yl)carbamate, primarily the secondary bromide and the N-Boc protected amine, offer fertile ground for the development of novel catalytic transformations. The carbon-bromine bond is a key site for functionalization, and modern catalytic methods are continually expanding the toolbox for its conversion.

Future research is likely to focus on transition-metal-catalyzed cross-coupling reactions. For instance, catalysts based on palladium, nickel, or copper could be employed to form new carbon-carbon and carbon-heteroatom bonds at the C-1 position. The development of stereoretentive or stereoinvertive coupling reactions will be of particular importance to control the chirality at the C-2 position.

Another promising area is the use of photoredox catalysis. This approach allows for the generation of radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. For tert-butyl N-(1-bromobutan-2-yl)carbamate, this could enable transformations that are not accessible through traditional thermal methods.

Additionally, enzymatic catalysis presents a green and highly selective alternative for the functionalization of this compound. Enzymes such as dehalogenases or transferases could be engineered to act specifically on this substrate, offering unparalleled chemo-, regio-, and stereoselectivity.

| Catalytic Approach | Potential Transformation of tert-butyl N-(1-bromobutan-2-yl)carbamate | Key Advantages |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br bond. | Broad substrate scope, well-established methodologies. researchgate.net |

| Photoredox Catalysis | Generation of radical intermediates for alkylation, arylation, or amination reactions. | Mild reaction conditions, unique reactivity patterns. |

| Biocatalysis | Enantioselective functionalization or dehalogenation. | High selectivity, environmentally friendly conditions. |

Exploration of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For tert-butyl N-(1-bromobutan-2-yl)carbamate, this translates to the development of more environmentally benign and efficient methods for its synthesis and subsequent transformations. A key aspect of its synthesis is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Recent advancements in green chemistry have led to the development of solvent-free and catalyst-free methods for N-Boc protection. For example, the use of malic acid as a green catalyst under solvent-free conditions has been shown to be effective for the N-Boc protection of a variety of amines. citedrive.com Similarly, heterogenous catalysts like Amberlite-IR 120 offer the advantage of easy separation and recyclability. derpharmachemica.comresearchgate.net The application of such methods to the synthesis of tert-butyl N-(1-bromobutan-2-yl)carbamate from 1-bromobutan-2-amine (B13150746) would significantly reduce the environmental impact of the process.

Furthermore, exploring the use of deep eutectic solvents (DESs) as biodegradable and non-toxic reaction media for both the synthesis and functionalization of the title compound is a promising research direction. researchgate.net Water-mediated catalyst-free conditions for N-Boc protection also represent a highly sustainable approach. nih.gov

| Green Chemistry Approach | Application in the Chemistry of tert-butyl N-(1-bromobutan-2-yl)carbamate | Anticipated Benefits |

| Solvent-Free Synthesis | N-Boc protection of 1-bromobutan-2-amine without the use of organic solvents. citedrive.com | Reduced waste, lower environmental impact. |

| Heterogeneous Catalysis | Use of recyclable solid acid or base catalysts for synthesis and functionalization. derpharmachemica.comresearchgate.net | Simplified purification, catalyst reuse. |

| Deep Eutectic Solvents (DESs) | Replacement of traditional volatile organic solvents in reactions. researchgate.net | Increased safety, biodegradability. |

| Water-Mediated Reactions | Performing synthetic steps in aqueous media. nih.gov | Abundant and non-toxic solvent. |

Integration into Advanced Material Science Precursors and Functional Polymers

The bifunctional nature of tert-butyl N-(1-bromobutan-2-yl)carbamate makes it an attractive precursor for the synthesis of advanced materials and functional polymers. The presence of a reactive bromide allows for its incorporation into polymer chains through various polymerization techniques.

One potential application is in the synthesis of functional polyolefins. By utilizing the bromo-functionalized carbamate (B1207046) as a comonomer in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), polymers with pendant protected amine groups can be synthesized. Subsequent deprotection of the Boc group would yield polymers with primary amine functionalities, which can be further modified to create materials with specific properties, such as for drug delivery or as scavenging agents.

Another avenue of exploration is the synthesis of novel polyamides or polyurethanes. The amine functionality, once deprotected, can participate in condensation polymerization reactions. The chiral nature of the monomer unit could impart unique properties to the resulting polymers, such as chiroptical activity or the ability to form helical structures. There is precedent for using similar bromo-functionalized carbamates, such as tert-butyl N-(6-bromoazulen-2-yl)carbamate, in the synthesis of functional polymers. researchgate.net

| Polymer Type | Role of tert-butyl N-(1-bromobutan-2-yl)carbamate | Potential Applications |

| Functional Polyolefins | Comonomer with a reactive handle for post-polymerization modification. | Drug delivery systems, functional coatings. |

| Chiral Polyamides/Polyurethanes | Chiral monomer to introduce stereocenters into the polymer backbone. | Chiral separation media, stimuli-responsive materials. |

| Block Copolymers | Initiator or monomer for the synthesis of well-defined block architectures. | Nanomaterials, self-assembling systems. |

Role in the Synthesis of Chiral Scaffolds for Chemical Biology Probes and Mechanistic Investigations (focusing on tool compounds, not therapeutic agents)

The chiral nature of tert-butyl N-(1-bromobutan-2-yl)carbamate makes it a valuable starting material for the synthesis of chiral scaffolds for use as chemical biology probes and tool compounds for mechanistic investigations. The ability to introduce functionality at both the C-1 and C-2 positions with stereochemical control is crucial for designing molecules that can interact specifically with biological targets.

One area of interest is the development of probes for enzyme activity. The compound can be elaborated into structures that mimic natural substrates or inhibitors. For example, the bromo group can be displaced by a nucleophilic reporter group (e.g., a fluorophore or a biotin (B1667282) tag), and the amine can be acylated with various functionalities to modulate binding affinity and selectivity.

Furthermore, this building block can be used to construct libraries of chiral small molecules for screening against biological targets. The modular nature of its synthesis and functionalization allows for the rapid generation of diverse structures. These tool compounds can be used to investigate biological pathways and to validate new drug targets. The synthesis of chiral β-amino alcohols from similar precursors has been shown to be a valuable strategy for creating bioactive compounds. rsc.org The development of stereodynamic chiral probes for the determination of absolute configurations in biomolecules highlights the importance of such chiral building blocks. acs.org

| Probe/Tool Compound Type | Synthetic Utility of tert-butyl N-(1-bromobutan-2-yl)carbamate | Application in Chemical Biology |

| Enzyme Activity Probes | Serves as a chiral scaffold for attaching reporter groups and binding moieties. | Monitoring enzyme kinetics and localization. |

| Affinity-Based Probes | Precursor for molecules with photoreactive groups or affinity tags. | Identifying protein-ligand interactions. |

| Diversity-Oriented Synthesis | A versatile starting material for creating libraries of chiral small molecules. | High-throughput screening for new biological activities. |

常见问题

Basic: How can reaction conditions be optimized for synthesizing tert-butyl N-(1-bromobutan-2-yl)carbamate?

Methodological Answer:

The synthesis of this carbamate derivative involves nucleophilic substitution or condensation reactions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or ethanol are common solvents due to their polarity and compatibility with carbamate-forming reactions .

- Bases : Sodium hydride (NaH) or triethylamine (TEA) are effective for deprotonation, facilitating carbamate bond formation .

- Temperature : Reactions typically proceed at 0–25°C to balance reaction rate and side-product formation. Extended reaction times (overnight) may improve yields when using milder conditions .

- Workup : Neutralization with aqueous acid (e.g., HCl) followed by extraction with DCM ensures product isolation.

Experimental Design Tip : Use a Design of Experiments (DoE) approach to test solvent/base combinations and temperature gradients. Monitor yield and purity via HPLC or TLC.

Basic: What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR :

- The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).

- The bromobutyl chain shows characteristic splitting patterns: δ 3.4–3.6 ppm (CH₂Br) and δ 4.0–4.3 ppm (NH-COO) .

- IR Spectroscopy : Confirm the carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

Data Contradiction Analysis : If NMR signals for the bromine-bearing carbon are ambiguous, cross-validate with mass spectrometry (HRMS) to confirm molecular weight.

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with brominated intermediates .

- Ventilation : Use fume hoods to mitigate inhalation risks, as bromoalkanes can release volatile organic compounds (VOCs) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical uncertainties (e.g., bromine position or carbamate conformation).

- Software : Use SHELXL for refinement, leveraging its robust algorithms for heavy atoms like bromine .

- Data Collection : Ensure high-resolution data (<1.0 Å) to accurately model bromine’s anisotropic displacement parameters.

- Validation : Cross-check with spectroscopic data. For example, if NMR suggests axial vs. equatorial bromine, SC-XRD can confirm spatial orientation .

Advanced: How to address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Scenario : NMR indicates a planar carbamate group, but XRD shows torsional distortion.

- Resolution :

- Case Study : A distorted carbamate in XRD but averaged signals in NMR may indicate conformational flexibility. Molecular dynamics simulations can bridge this gap .

Advanced: What strategies elucidate the compound’s mechanism in pharmacological interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., enzymes or receptors). The bromine atom’s steric and electronic effects can modulate affinity .

- Kinetic Studies : Conduct time-resolved enzyme inhibition assays (e.g., fluorogenic substrates) to determine IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic liabilities .

Advanced: How to design a reaction mechanism study for carbamate stability under varying pH?

Methodological Answer:

- Experimental Setup :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.

- Monitor degradation via ¹H NMR or LC-MS at timed intervals.

- Key Observations :

- Acidic conditions (pH <4) may hydrolyze the carbamate to tert-butanol and the amine-bromo intermediate.

- Basic conditions (pH >10) could dehydrohalogenate the bromobutyl chain, forming an alkene .

- Theoretical Modeling : Use DFT calculations (Gaussian) to map energy barriers for hydrolysis pathways.

Advanced: How to evaluate the compound’s potential as a synthetic intermediate in drug discovery?

Methodological Answer:

- Derivatization Screen : React with nucleophiles (e.g., amines, thiols) to assess bromide displacement efficiency.

- Protecting Group Compatibility : Test stability under common conditions (e.g., hydrogenolysis for Boc removal) .

- Scalability : Pilot a 10-gram synthesis to evaluate reproducibility and purification challenges (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。